molecular formula C13H8F3N3O2SSe B11639223 N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide

Cat. No.: B11639223
M. Wt: 406.3 g/mol
InChI Key: LSYRGKARJHYDIG-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a benzoselenadiazole core, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. Another method involves trifluoromethylation, which introduces the trifluoromethyl group into the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or amines.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoromethyltrimethylsilane for trifluoromethylation, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target proteins. This can lead to the modulation of enzymatic activity or receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide is unique due to the presence of the benzoselenadiazole core, which imparts distinct electronic and steric properties. This makes it particularly useful for applications requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C13H8F3N3O2SSe

Molecular Weight

406.3 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide

InChI

InChI=1S/C13H8F3N3O2SSe/c14-13(15,16)8-3-1-4-9(7-8)17-22(20,21)11-6-2-5-10-12(11)19-23-18-10/h1-7,17H

InChI Key

LSYRGKARJHYDIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=N[Se]N=C32)C(F)(F)F

Origin of Product

United States

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